molecular formula C18H16FN3O2 B1672987 PDGF Receptor Tyrosine Kinase Inhibitor IV CAS No. 627518-40-5

PDGF Receptor Tyrosine Kinase Inhibitor IV

Cat. No. B1672987
M. Wt: 325.3 g/mol
InChI Key: ZDNURMVOKAERHZ-UHFFFAOYSA-N
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Description

PDGF Receptor Tyrosine Kinase Inhibitor IV is a cell-permeable PDGFR inhibitor with antiproliferative properties . It acts as an ATP-competitive and reversible inhibitor of PDGFR . It has been shown to display potent antiproliferative properties in several human tumor cell lines .

Scientific Research Applications

Inhibition of Glioblastoma-Derived Tumor Growth

The novel PDGFRβ-specific antagonist, represented by a nuclease-resistant RNA-aptamer named Gint4.T, has demonstrated strong inhibition of ligand-dependent receptor activation and downstream signaling in cell lines and primary cultures of human glioblastoma cells. This inhibition leads to drastic reductions in cell migration and proliferation, induces differentiation, and blocks tumor growth in vivo. Additionally, Gint4.T aptamer prevents PDGFRβ heterodimerization with and resultant transactivation of the epidermal growth factor receptor, offering a promising PDGFRβ-drug candidate with translational potential (Camorani et al., 2014).

Association with Tumor Progression in Breast Cancer

PDGFRA overexpression in breast cancer is associated with tumor progression. Its expression correlates with lymph node metastasis, HER-2, and Bcl2 expression, suggesting PDGFRA as a potential therapeutic target for imatinib mesylate in breast carcinomas. This evidence underscores the importance of targeting PDGFRA in invasive mammary carcinomas, highlighting its role in biological aggressiveness and as a potential therapeutic target (Carvalho et al., 2005).

Combining Kinase Inhibitors for Enhanced Efficacy

The combination of kinase inhibitors targeting VEGFRs in endothelial cells and PDGFRs in pericytes shows promise for treating multiple stages of tumorigenesis, notably the often-intractable late-stage solid tumors. This combination approach, utilizing inhibitors like SU5416 and SU6668, or Gleevec for PDGFR activity, has shown to be more efficacious against all stages of islet carcinogenesis than either agent alone, suggesting a novel strategy for efficacious antiangiogenic therapy (Bergers et al., 2003).

Future Directions

The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .

properties

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430890
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

CAS RN

627518-40-5
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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